8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one
Description
8-{[Butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a phenyl group at position 4, a hydroxyl group at position 7, and a butyl(methyl)amino-methyl substituent at position 8. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural uniqueness of this compound lies in its aminoalkyl side chain at position 8, which may enhance its interaction with biological targets through hydrogen bonding or coordination with metal ions . The phenyl group at position 4 contributes to aromatic stacking interactions, while the hydroxyl group at position 7 influences solubility and redox properties .
Properties
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-4-12-22(2)14-18-19(23)11-10-16-17(13-20(24)25-21(16)18)15-8-6-5-7-9-15/h5-11,13,23H,3-4,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOOISBDYPOMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-phenylcoumarin with butyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted coumarin derivatives .
Scientific Research Applications
8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group and the amino moiety play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related coumarin derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.
8-[(Diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one ()
- Structural Differences: Position 4: Methyl group (vs. phenyl in the target compound). Position 8: Diisobutylamino-methyl substituent (vs. butyl(methyl)amino-methyl).
- The branched diisobutylamino group may increase lipophilicity, affecting membrane permeability .
- Synthesis: Likely involves Mannich reaction for introducing the aminoalkyl group, similar to methods in .
4-Butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one ()
- Structural Differences: Position 4: Butyl group (vs. phenyl). Position 7: 4-Methoxybenzyloxy ether (vs. hydroxyl). Position 8: Methyl group (vs. aminoalkyl chain).
- The absence of an aminoalkyl group limits metal coordination, a feature critical for antimicrobial activity in related compounds .
8-{[Benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one ()
- Structural Differences: Position 3: 2-Naphthyloxy group (vs. unsubstituted). Position 2: Trifluoromethyl group (vs. carbonyl oxygen). Position 8: Benzyl(methyl)amino-methyl (vs. butyl(methyl)amino-methyl).
- The benzyl group in the amino chain may improve binding to hydrophobic pockets in enzymes or receptors .
7-Methoxy-4-phenyl-2H-chromen-2-one ()
- Structural Differences: Position 7: Methoxy group (vs. hydroxyl). Position 8: Unsubstituted (vs. aminoalkyl chain).
- Implications: Methoxy substitution reduces acidity compared to hydroxyl, altering solubility and redox behavior.
Table 1: Substituent Comparison and Functional Implications
Physicochemical Properties :
Biological Activity
8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C21H23NO3. It features a coumarin backbone with a butyl(methyl)amino side chain, which enhances its biological activity compared to other coumarin derivatives.
| Property | Value |
|---|---|
| IUPAC Name | 8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenylchromen-2-one |
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.42 g/mol |
| Solubility | Soluble in organic solvents like ethanol and methanol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) :
- Staphylococcus aureus : MIC = 15.625 - 62.5 μM
- Escherichia coli : MIC = 62.5 - 125 μM
- Klebsiella pneumoniae : MIC = 31.25 - 62.5 μM
These findings suggest that the compound acts bactericidal against certain strains, inhibiting protein synthesis and nucleic acid production, which are critical for bacterial growth and replication .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Key Findings :
- Induces apoptosis in breast cancer cell lines (MCF-7).
- Inhibits cell migration and invasion in metastatic cancer models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group at the 7-position and the amino group enhance binding affinity to enzymes or receptors involved in key biological pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival.
- Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
In a controlled study published in MDPI, the antimicrobial efficacy of various coumarin derivatives was compared, highlighting the superior activity of this compound against resistant strains of bacteria such as MRSA . The study reported:
| Bacterial Strain | MIC (μM) | Action Type |
|---|---|---|
| Methicillin-resistant S. aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bacteriostatic |
Study on Anticancer Properties
Another study focused on the anticancer properties of this compound indicated that it effectively reduced viability in cancer cell lines by over 50% at concentrations as low as 10 µM, demonstrating a dose-dependent response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
